3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220036-81-6
VCID: VC2561059
InChI: InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
SMILES: C1CNCC1COC2=CC=CC=C2Br.Cl
Molecular Formula: C11H15BrClNO
Molecular Weight: 292.6 g/mol

3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride

CAS No.: 1220036-81-6

Cat. No.: VC2561059

Molecular Formula: C11H15BrClNO

Molecular Weight: 292.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride - 1220036-81-6

Specification

CAS No. 1220036-81-6
Molecular Formula C11H15BrClNO
Molecular Weight 292.6 g/mol
IUPAC Name 3-[(2-bromophenoxy)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Standard InChI Key CXYVWLAQPIUPAN-UHFFFAOYSA-N
SMILES C1CNCC1COC2=CC=CC=C2Br.Cl
Canonical SMILES C1CNCC1COC2=CC=CC=C2Br.Cl

Introduction

Chemical Identity and Structure

3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride is a halogenated organic compound characterized by a pyrrolidine ring connected to a bromophenoxy group. This molecular arrangement results in distinctive chemical properties that make it valuable for various applications in research and development.

Identification Parameters

The compound can be identified through several standardized chemical identifiers as presented in the following table:

ParameterValue
CAS No.1220036-81-6
IUPAC Name3-[(2-bromophenoxy)methyl]pyrrolidine;hydrochloride
Molecular FormulaC11H15BrClNO
Molecular Weight292.6 g/mol
Standard InChIInChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Standard InChIKeyCXYVWLAQPIUPAN-UHFFFAOYSA-N
Canonical SMILESC1CNCC1COC2=CC=CC=C2Br.Cl
PubChem Compound ID56830033

The compound consists of a pyrrolidine ring with a methyl linker connecting to the oxygen of a 2-bromophenoxy group, with the compound existing as a hydrochloride salt.

Structural Features

The structure of 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride contains several key functional elements:

  • A five-membered pyrrolidine ring containing nitrogen

  • A methyl group at the 3-position of the pyrrolidine ring

  • An ether linkage connecting the methyl group to the phenoxy unit

  • A bromine atom at the 2-position of the phenyl ring

  • A hydrochloride salt formation at the pyrrolidine nitrogen

These structural features contribute to the compound's chemical reactivity, particularly through the nucleophilic nitrogen center and the potentially reactive bromine substituent on the aromatic ring.

Physical Properties

The physical properties of 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride are important considerations for its handling, storage, and application in research settings.

Appearance and Basic Properties

Synthesis and Preparation

The synthesis of 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride typically involves specialized organic chemistry techniques to ensure proper formation of the desired structural arrangement.

Modern Synthetic Strategies

Contemporary approaches to synthesizing structurally related pyrrolidine compounds often employ catalytic methods. For instance, palladium-catalyzed C-H activation can be utilized for the functionalization of pyrrolidine scaffolds. These methods typically require careful control of reaction conditions to ensure stereoselectivity and prevent undesired side reactions .

Similar compounds have been synthesized using strategies that involve:

  • Protection of reactive functional groups

  • Stereoselective introduction of substituents

  • Controlled deprotection steps

  • Salt formation to stabilize the final product

Applications and Research

3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride has potential applications in various research fields, particularly in pharmaceutical development.

Pharmaceutical Research

Pyrrolidine derivatives are widely studied in pharmaceutical research due to their diverse biological activities. Related compounds have shown promise in:

  • Central nervous system studies

  • Pain management research

  • Treatment of neurological disorders

The structural features of 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride, particularly the pyrrolidine ring and the halogenated aromatic component, make it potentially valuable for structure-activity relationship (SAR) studies in drug discovery programs .

Chemical Research

In chemical research, this compound can serve as:

  • A building block for the synthesis of more complex molecules

  • A reagent in specific organic transformations

  • A reference standard for analytical purposes

Related Compounds

Several structurally related compounds share similarities with 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride, providing context for understanding its chemical behavior and potential applications.

Structural Analogs

The following compounds share structural features with 3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride:

  • (2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049978-43-9) - This compound contains a direct carbon-carbon bond between the pyrrolidine and bromophenyl group, rather than the ether linkage present in our target compound.

  • 2-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride (CAS: 1909309-28-9) - This analog differs in the position of the bromine on the phenyl ring (3-position instead of 2-position) and the attachment point on the pyrrolidine ring .

  • Pyrrolidine-2-carboxylic acid derivatives - These compounds share the pyrrolidine core but contain carboxylic acid functionalities and different substitution patterns .

Pharmacological Relevance

The broader class of substituted pyrrolidines has demonstrated significant pharmacological activities. For example, some pyrrolidine derivatives have shown antagonistic effects at ionotropic glutamate receptors (iGluRs), which are important targets in the treatment of various neurological conditions .

Studies of 3-carboxy-3-phenylproline analogs, which share the pyrrolidine core with our target compound, have revealed selective NMDA receptor antagonist properties with IC50 values as low as 200 nM. These compounds have demonstrated 3-34 fold preference for specific receptor subtypes, highlighting the importance of pyrrolidine scaffolds in neuropharmacology .

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